molecular formula C24H22F3N3 B4350988 4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4350988
M. Wt: 409.4 g/mol
InChI Key: GAAXLLSFJZRSFJ-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound characterized by its unique structural features

Properties

IUPAC Name

4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-3-propan-2-ylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N3/c1-13(2)22-21-19(23(26)27)12-20(16-6-5-14(3)15(4)11-16)28-24(21)30(29-22)18-9-7-17(25)8-10-18/h5-13,23H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAXLLSFJZRSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(F)F)C(=NN3C4=CC=C(C=C4)F)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Synthesis of 4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic synthesis protocols. The starting materials often include substituted aniline and difluoromethylation reagents. Key steps may involve electrophilic aromatic substitution, pyrazole ring formation via cyclization, and specific conditions such as controlled temperature and pressure to ensure selectivity and yield.

Industrial Production Methods: Industrial scale production is typically achieved through batch processes incorporating efficient catalyst systems and optimized reaction conditions to maximize yield and purity. The scalability of the synthesis is an essential consideration, often involving continuous flow reactors and advanced purification techniques to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation under specific conditions, leading to the formation of various oxidized derivatives.

  • Reduction: Reduction reactions can modify certain functional groups, significantly altering the compound's properties.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of reactive aromatic and heterocyclic sites within the molecule.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Lithium aluminum hydride, hydrogen gas in the presence of a palladium catalyst.

  • Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed: Oxidation typically yields hydroxyl or carbonyl derivatives. Reduction often produces alcohols or amines, while substitution reactions can introduce a wide array of functional groups, enhancing the compound's versatility.

Scientific Research Applications

Chemistry: It serves as a precursor in the synthesis of complex heterocyclic systems, valuable in material science for developing new polymers and nanomaterials.

Biology: Its derivatives are investigated for their bioactivity, particularly in enzyme inhibition and receptor modulation studies.

Medicine: The compound is explored for potential pharmaceutical applications, particularly in the development of new drugs targeting specific diseases due to its unique binding properties.

Industry: Used in the development of advanced materials, coatings, and as an intermediate in the manufacture of specialty chemicals.

Mechanism of Action

Mechanism and Molecular Targets: The compound's mechanism of action typically involves binding to specific molecular targets such as enzymes or receptors, altering their activity. The difluoromethyl and fluorophenyl groups play crucial roles in these interactions, enhancing binding affinity and specificity.

Pathways Involved: Common pathways affected include signal transduction cascades, enzyme inhibition, and receptor-ligand interactions, leading to altered cellular responses and biological outcomes.

Comparison with Similar Compounds

  • 1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine

  • 6-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-b]pyridine

  • 4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine

These compounds share core structural motifs but differ in their functional groups, impacting their chemical behavior and applications.

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine

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